Rhodium, (triphenylphosphine)carbonylacetylacetonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rhodium, (triphenylphosphine)carbonylacetylacetonate, also known as ROPAC, is an important catalyst in the petrochemical industry . It is a complex compound known for its applications in catalysis and coordination chemistry .

Molecular Structure Analysis

The molecular formula of Rhodium, (triphenylphosphine)carbonylacetylacetonate is C24H23O3PRh . The molecule consists of a rhodium atom coordinated to a triphenylphosphine ligand, a carbonyl group, and an acetylacetonate .Physical And Chemical Properties Analysis

Rhodium, (triphenylphosphine)carbonylacetylacetonate is a yellow solid . It has a density of 1.5 at 20℃ and is soluble in acetone and chlorinated solvents . Its vapor pressure is 0Pa at 25℃ and it has a water solubility of 24μg/L at 20℃ .科学研究应用

Catalytic Applications and Organic Synthesis

Decarbonylation Reactions : Rhodium complexes are potent catalysts for decarbonylation reactions, enabling the transformation of organic carbonyls, such as aldehydes, acyl halides, and metal carbonyls, into more useful compounds. This application leverages the unique properties of Rhodium for efficient organic synthesis processes (O'connor & Ma, 1993).

Alcoholysis of Diarylsilanes : The use of Rhodium complexes as catalysts for the selective alcoholysis of diarylsilanes represents another critical application. These reactions enable the direct synthesis of 1-oxa-2-silacycloalcane from ethylenic alcohols, demonstrating the versatility of Rhodium in facilitating organic transformations (Corriu & Moreau, 1976).

Polymerization of Phenylacetylenes : Rhodium complexes have been shown to initiate the stereospecific living polymerization of phenylacetylene and its derivatives. This application is critical for the development of new materials with specific properties, highlighting the role of Rhodium in polymer chemistry (Kishimoto et al., 1999).

Hydroformylation of Alkenes : Rhodium complexes serve as efficient catalysts for the hydroformylation of alkenes, a process vital for the industrial production of aldehydes. This application underscores Rhodium's significance in catalysis, providing a pathway to synthesize valuable chemical intermediates from simple alkenes (Brown & Wilkinson, 1970).

Carbonylative Addition Reactions : The catalytic potential of Rhodium is further exemplified in the carbonylative addition of arylboronic acids to methyl vinyl ketone, leading to high yields of 1,4-diketones. This reaction is a key step in the synthesis of complex organic molecules, including pyrroles and furans (Chochois et al., 2006).

Hydrogenation Reactions : Selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols using Rhodium complexes demonstrates the fine control attainable with Rhodium catalysts in hydrogenation processes. This specificity is crucial for the synthesis of alcohols with desired properties (Mizoroki et al., 1977).

安全和危害

属性

CAS 编号 |

25470-96-6 |

|---|---|

产品名称 |

Rhodium, (triphenylphosphine)carbonylacetylacetonate |

分子式 |

C24H22O3PRh- |

分子量 |

492.3 g/mol |

IUPAC 名称 |

carbon monoxide;(Z)-4-oxopent-2-en-2-olate;rhodium;triphenylphosphane |

InChI |

InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/p-1/b;4-3-;; |

InChI 键 |

RHKGZYVYKXVQSD-MECAPONASA-M |

手性 SMILES |

C/C(=C/C(=O)C)/[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

SMILES |

CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

规范 SMILES |

CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

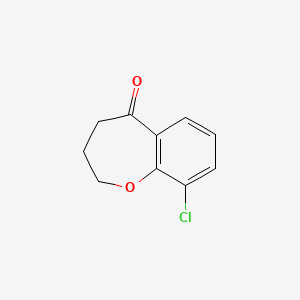

![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)

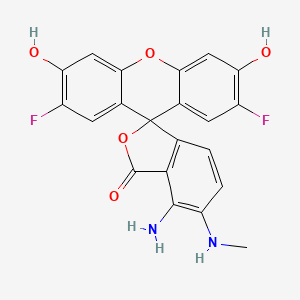

![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)